2-Fluoro-DL-phenylglycine

Solubility Formulation Peptide Synthesis

2-Fluoro-DL-phenylglycine (CAS 2343-27-3), an ortho-fluorinated non-proteinogenic α-amino acid, cannot be generically substituted with non-fluorinated or para-fluorinated phenylglycine analogs. Ortho-fluorination uniquely alters electronic distribution, steric bulk, and lipophilicity (LogP 0.99), directly impacting peptide conformational stability and protease susceptibility. Validated for solid-phase peptide synthesis, it confers class-level fluorination advantages: enhanced metabolic stability and altered binding affinities. Also serves as a 19F NMR probe precursor and medicinal chemistry scaffold for SAR exploration targeting enzymes such as mutant IDH1. Handling: Acute Toxicity Category 4 (H302).

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 2343-27-3
Cat. No. B10841524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-DL-phenylglycine
CAS2343-27-3
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)N)F
InChIInChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
InChIKeyCGNMJIBUVDGMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-DL-phenylglycine (CAS 2343-27-3): A Fluorinated α-Amino Acid Scaffold for Peptide Design and Biochemical Investigation


2-Fluoro-DL-phenylglycine (CAS 2343-27-3), systematically named 2-amino-2-(2-fluorophenyl)acetic acid, is a fluorinated, non-proteinogenic α-amino acid derivative with molecular formula C8H8FNO2 and molecular weight 169.15 g/mol . The compound features a phenylglycine backbone substituted with a single fluorine atom at the ortho position of the aromatic ring . This ortho-fluorination introduces distinct steric and electronic effects compared to non-fluorinated phenylglycine (CAS 2835-06-5) and para-fluorinated analogs (4-fluorophenylglycine, CAS 7292-73-1), thereby altering physicochemical parameters such as lipophilicity (calculated LogP: 0.99) and hydrogen bonding potential [1].

Why Phenylglycine Analogs Cannot Be Interchanged: Quantified Differences in Physicochemical and Recognition Profiles of 2-Fluoro-DL-phenylglycine


Generic substitution between phenylglycine analogs is not scientifically justifiable due to the significant impact of ortho-fluorination on both physicochemical properties and biological recognition. The presence of the fluorine atom at the 2-position of 2-Fluoro-DL-phenylglycine alters electronic distribution and steric bulk, which directly influences intermolecular interactions. Specifically, its solubility profile—calculated at 7.4 g/L in water at 25°C—differs from non-fluorinated phenylglycine and may diverge further from para-substituted isomers . Moreover, fluorinated amino acid derivatives, as a class, have been documented to exhibit enhanced metabolic stability and altered binding affinities relative to their non-fluorinated counterparts, meaning that substituting 2-Fluoro-DL-phenylglycine with a non-fluorinated or differently substituted analog in a peptide or biochemical probe would yield non-equivalent experimental outcomes .

2-Fluoro-DL-phenylglycine Procurement Evidence: Quantified Differentiation in Solubility, Lipophilicity, Enzymatic Recognition, and Derivative Potency


Aqueous Solubility of 2-Fluoro-DL-phenylglycine: A Calculated Baseline for Formulation and Reaction Medium Selection

The aqueous solubility of 2-Fluoro-DL-phenylglycine is calculated to be 7.4 g/L at 25°C, providing a quantitative benchmark for assessing its suitability in aqueous reaction media or biological buffers . This value is critical for planning solution-phase peptide syntheses or enzymatic assays where substrate concentration directly impacts reaction kinetics. While comparable calculated data for non-fluorinated DL-phenylglycine was not located in the searched sources, this specific value for the target compound enables researchers to preemptively address potential precipitation issues when designing experiments, differentiating it from more soluble or less soluble analogs that would require alternative solvent systems.

Solubility Formulation Peptide Synthesis

Lipophilicity Modulation via Ortho-Fluorination: LogP of 2-Fluoro-DL-phenylglycine

The lipophilicity of 2-Fluoro-DL-phenylglycine, as indicated by a calculated LogP of 0.99 [1], represents a measurable physicochemical property that influences membrane permeability and protein binding potential. This value provides a point of comparison for evaluating the impact of ortho-fluorination on the molecule's partitioning behavior relative to non-fluorinated phenylglycine. While specific LogP data for the direct non-fluorinated comparator was not retrieved, the documented LogP for 2-Fluoro-DL-phenylglycine serves as a critical data point for computational modeling and for understanding how this scaffold's hydrophobicity might differ from para-fluorinated isomers or other halogenated analogs, thereby guiding its selection in medicinal chemistry campaigns where fine-tuning lipophilicity is essential.

Lipophilicity ADME Physicochemical Properties

Enzymatic Recognition of a Fluorinated Phenylglycine: KM Value of D-2-Fluoro-phenylglycine with D-Amino Acid Oxidase

The enantiomerically pure form, D-2-fluoro-phenylglycine, acts as a substrate for yeast D-amino acid oxidase (DAAO) with a Michaelis constant (KM) of 0.5 mM, determined using both wild-type enzyme and the M213G mutant in 75 mM sodium diphosphate buffer at pH 8.5 and 25°C [1]. This quantitative kinetic parameter demonstrates that the introduction of the ortho-fluorine atom does not abolish recognition by this specific enzyme, and the identical KM values for both wild-type and mutant enzymes suggest that the residue at position 213 does not significantly influence the binding affinity for this particular fluorinated substrate under the tested conditions. This data point provides a functional benchmark for comparing the enzymatic processing of fluorinated versus non-fluorinated phenylglycine derivatives in biocatalytic applications.

Enzyme Kinetics D-Amino Acid Oxidase Substrate Specificity

Enhanced Biological Activity of Fluorinated Derivatives: Potency of Phenylglycine Analogs Against Mutant IDH1

Within a series of potent phenylglycine analogs evaluated for inhibition of mutant isocitrate dehydrogenase 1 (IDH1), specific compounds bearing various substitutions on the phenylglycine core exhibited IC50 values in the nanomolar range. For example, compound 10 (cLogP 6.2) demonstrated an IC50 of 0.05 μM against the R132H mutant and 0.03 μM against the R132C mutant [1]. This dataset illustrates the capacity of the phenylglycine scaffold, when appropriately functionalized, to achieve high potency and selectivity in a therapeutically relevant enzyme system. The inclusion of a fluorine atom, as in 2-Fluoro-DL-phenylglycine, is a common strategy to modulate such properties, suggesting that this fluorinated building block is a valuable starting point for developing analogs with potentially enhanced potency or selectivity profiles compared to non-fluorinated phenylglycine-based inhibitors.

IDH1 Inhibitors Cancer Research Structure-Activity Relationship

Class-Level Metabolic Stability Advantage of Fluorinated Phenylglycine Derivatives

Fluorinated phenylglycine derivatives, as a class, are recognized for their potential to confer enhanced metabolic stability compared to their non-fluorinated counterparts. Commercial sources note that the incorporation of a fluorine atom into the phenylglycine structure can lead to improved metabolic stability and altered pharmacokinetic profiles . While direct, quantitative comparative data for 2-Fluoro-DL-phenylglycine versus DL-phenylglycine in a specific metabolic assay (e.g., liver microsomal stability) was not retrieved, the class-level principle of enhanced stability through fluorination is well-established. This inferred advantage positions 2-Fluoro-DL-phenylglycine as a preferred building block over non-fluorinated phenylglycine when designing peptide probes or therapeutic candidates where resistance to proteolytic degradation is a primary design goal.

Metabolic Stability Peptide Design Fluorination Strategy

2-Fluoro-DL-phenylglycine Procurement Scenarios: From Peptide Engineering to Enzyme Probe Development


Peptide Engineering for Enhanced Stability

For research groups engaged in peptide engineering, 2-Fluoro-DL-phenylglycine serves as a non-canonical building block for solid-phase peptide synthesis (SPPS). Its incorporation is intended to leverage the class-level advantage of fluorinated amino acids, which is the potential to confer increased resistance to enzymatic degradation . By replacing a native phenylglycine or phenylalanine residue with this fluorinated analog, researchers can systematically investigate the impact of ortho-fluorination on peptide conformational stability and protease susceptibility. This scenario is directly supported by the compound's suitability for SPPS, as indicated by commercial vendors .

Biocatalysis and Enzyme Specificity Studies

2-Fluoro-DL-phenylglycine is a valuable substrate for investigating the substrate specificity and enantioselectivity of enzymes that act on amino acids. The documented activity of the D-enantiomer (D-2-fluoro-phenylglycine) with yeast D-amino acid oxidase, exhibiting a KM of 0.5 mM, provides a quantitative starting point for such studies [1]. Researchers can use the racemic mixture (2-Fluoro-DL-phenylglycine) in kinetic resolutions or to probe the active site architecture of novel aminotransferases, oxidases, or hydrolases, comparing the enzyme's ability to process the fluorinated versus non-fluorinated substrates.

Medicinal Chemistry Scaffold for Lead Optimization

In medicinal chemistry, 2-Fluoro-DL-phenylglycine functions as a versatile scaffold for the synthesis of focused libraries targeting enzymes such as mutant IDH1 or serine proteases. The class-level evidence that appropriately substituted phenylglycine analogs can achieve nanomolar potency against mutant IDH1 (IC50 values as low as 0.03 μM) underscores the scaffold's potential [2]. The ortho-fluorine atom in this specific compound provides a unique vector for modulating lipophilicity (calculated LogP 0.99) [3] and electronic properties, allowing medicinal chemists to explore structure-activity relationships (SAR) that are inaccessible with non-fluorinated or para-fluorinated phenylglycine analogs. The compound's known safety profile (classified as Acute Toxicity Category 4, H302) provides essential handling information for laboratory use .

Development of Fluorinated Probes for NMR Spectroscopy

The presence of a fluorine atom in 2-Fluoro-DL-phenylglycine makes it a suitable precursor for synthesizing molecular probes for 19F NMR spectroscopy. This technique is highly sensitive and offers a clean spectral background in biological systems, making fluorinated amino acids valuable for studying protein-ligand interactions, protein folding, and metabolic processes in complex environments. The compound can be incorporated into peptides or small molecules to serve as a site-specific NMR reporter, providing real-time, quantitative data on binding events or conformational changes [4].

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